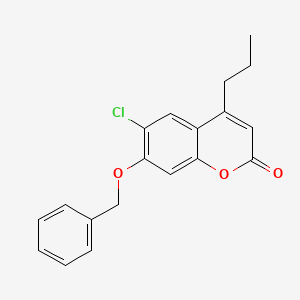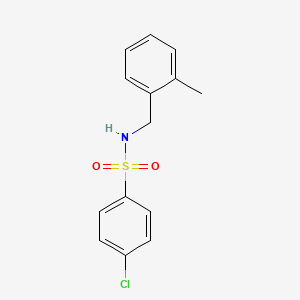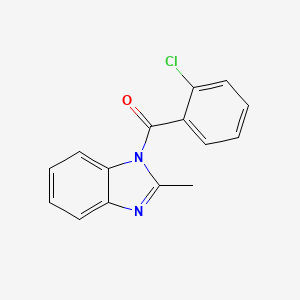
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one, also known as BCP, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been found to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of antioxidant enzymes, such as HO-1 and Nrf2.
Biochemical and Physiological Effects:
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been shown to exhibit several biochemical and physiological effects in various experimental models. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has also been found to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis in cancer cells. In addition, 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been found to improve cognitive function and to protect against neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is its relatively low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent. 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental models.
Orientations Futures
There are several future directions for the research on 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one. One possible direction is to investigate the potential of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the mechanisms underlying the neuroprotective effects of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one and to explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of novel formulations of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one with improved solubility and bioavailability may also be an interesting avenue for future research.
Méthodes De Synthèse
The synthesis of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-6-chloro-4-propyl-2H-chromen-2-one with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The reaction yields 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects in several in vitro and in vivo studies.
Propriétés
IUPAC Name |
6-chloro-7-phenylmethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-6-14-9-19(21)23-17-11-18(16(20)10-15(14)17)22-12-13-7-4-3-5-8-13/h3-5,7-11H,2,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUWKQQTCOGVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)

![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


